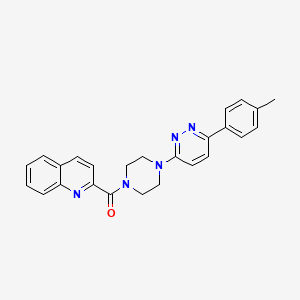

Quinolin-2-yl(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)methanone

Description

Quinolin-2-yl(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)methanone is a heterocyclic compound featuring a quinoline core linked via a methanone group to a piperazine ring substituted with a 6-(p-tolyl)pyridazine moiety. This structure combines pharmacologically relevant motifs: the quinoline scaffold is known for its bioactivity in medicinal chemistry, while the piperazine-pyridazine segment may enhance binding interactions with biological targets such as neurotransmitter receptors or enzymes .

Properties

IUPAC Name |

[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]-quinolin-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N5O/c1-18-6-8-20(9-7-18)22-12-13-24(28-27-22)29-14-16-30(17-15-29)25(31)23-11-10-19-4-2-3-5-21(19)26-23/h2-13H,14-17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOCHBDWIVBBIBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=NC5=CC=CC=C5C=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been reported to exhibit anti-tubercular activity against mycobacterium tuberculosis h37ra.

Mode of Action

It’s worth noting that similar compounds have been shown to interact with their targets and cause significant changes.

Biochemical Pathways

Compounds with similar structures have been shown to affect various biochemical pathways.

Biological Activity

Quinolin-2-yl(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)methanone is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described structurally as follows:

- Quinoline moiety : A bicyclic aromatic compound known for various biological activities.

- Piperazine ring : Often incorporated in drug design for its ability to enhance solubility and bioavailability.

- Pyridazine substitution : Contributes to the compound's unique pharmacological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related compounds, which may provide insights into the activity of this compound.

- Synthesis and Evaluation : A series of quinoline derivatives were synthesized and evaluated for their anticancer activity against various cancer cell lines, including breast cancer (MDA-MB-231) and prostate cancer (PC-3) cells. For instance, derivatives showed significant cytotoxicity with IC50 values lower than 50 µM, indicating strong potential as anticancer agents .

- Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis and cell cycle arrest. In one study, specific derivatives induced early and late apoptosis in cancer cells, suggesting that similar mechanisms could be expected from this compound .

-

Case Studies :

- A study reported that certain quinoline derivatives exhibited better cytotoxicity than Staurosporine, a known anticancer agent, highlighting their potential as effective therapeutic agents .

- Another investigation demonstrated that compounds with similar structural features effectively inhibited VEGFR-2, a key target in cancer therapy, with IC50 values comparable to established drugs like Sorafenib .

In Vitro Studies

In vitro studies have been pivotal in assessing the biological activity of quinoline-based compounds:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 6-Fluoro derivative | MDA-MB-231 | 2.73 ± 0.16 | Apoptosis induction |

| 4-Chlorophenyl derivative | PC-3 | 46.83 ± 2.4 | VEGFR-2 inhibition |

| Control (Staurosporine) | MDA-MB-231 | <10 | Apoptosis induction |

These results underscore the efficacy of quinoline derivatives in targeting cancer cells while sparing normal cells, which is crucial for reducing side effects associated with chemotherapy.

Pharmacological Insights

The pharmacological profile of this compound may include:

- Antiproliferative Effects : Compounds within this class have demonstrated significant antiproliferative effects across various cancer cell lines.

- Selectivity : The selectivity towards cancer cells over normal cells is an essential feature that enhances their therapeutic index.

- Combination Therapy Potential : There is potential for these compounds to be used in combination with other therapies to enhance overall efficacy against resistant cancer types.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of quinoline compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study synthesized novel amide derivatives of quinolin-2-yl and evaluated their cytotoxicity against human cancer cell lines such as MCF7 (breast cancer), Huh7 (liver cancer), and HCT116 (colon cancer) using the sulforhodamine B assay. One compound demonstrated an IC50 value of 1.1 mM against HCT116 cells, indicating potent anticancer activity . The mechanism of action appears to involve induction of apoptosis and cell cycle arrest at the SubG1/G1 phase, making these derivatives promising candidates for further development in cancer therapeutics.

Structure-Activity Relationship (SAR)

The structure of quinolin-2-yl(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)methanone allows for modifications that can enhance its biological activity. Variations in substituents on the piperazine ring and the quinoline core have been systematically studied to optimize potency and selectivity against cancer cells .

Neurological Research

Potential Neuroprotective Effects

Compounds containing quinoline structures have been investigated for their neuroprotective properties. The piperazine moiety is known to interact with neurotransmitter receptors, which suggests that this compound could be explored for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary studies indicate that related compounds may exhibit protective effects on neuronal cells under oxidative stress conditions .

Pharmacological Studies

Drug Development

The compound's pharmacokinetic properties are critical for its development as a therapeutic agent. Studies have focused on its solubility, stability, and metabolic pathways to ensure efficacy and safety in clinical settings. The molecular weight of this compound is approximately 405.5 g/mol, which falls within an optimal range for drug candidates .

Case Studies

| Study | Cell Line | IC50 Value (mM) | Mechanism of Action |

|---|---|---|---|

| Cankara Pirol et al. (2014) | MCF7 | 3.3 | Apoptosis induction |

| Cankara Pirol et al. (2014) | Huh7 | 1.6 | Cell cycle arrest at SubG1/G1 |

| Cankara Pirol et al. (2014) | HCT116 | 1.1 | Apoptosis induction |

Comparison with Similar Compounds

Structural Features

The compound’s architecture can be dissected into three key regions:

Quinolin-2-yl group: A bicyclic aromatic system with a nitrogen atom at position 1, offering hydrogen-bonding and π-π stacking capabilities.

Methanone linker: A carbonyl group connecting the quinoline and piperazine, introducing rigidity and influencing molecular conformation.

4-(6-(p-tolyl)pyridazin-3-yl)piperazine : The pyridazine ring (a six-membered diazine) at position 3 of the piperazine introduces additional hydrogen-bonding sites, while the p-tolyl substituent modulates steric and electronic properties.

Synthesis likely follows strategies analogous to those in , where brominated intermediates are displaced by aryl piperazines under basic conditions . Alternatively, microwave-assisted coupling, as described in , could expedite piperazine functionalization .

Comparison with Similar Compounds

Quinoline-Piperazine Derivatives

- 6-Chloro-2-(4-methylpiperazin-1-yl)-4-(piperidin-1-yl)quinoline ( ): Features a chloro substituent on the quinoline and a methylpiperazine group. This compound’s synthetic route emphasizes nucleophilic aromatic substitution, contrasting with the methanone coupling in the target compound .

- (4-(7-Chloroquinolin-4-yl)piperazin-1-yl)(4,4-difluorocyclohexyl)methanone ( ): Substitutes pyridazine with a difluorocyclohexyl group.

Pyridazine/Pyrimidine Hybrids

- Quinolinone-Pyrimidine Hybrids ( ): Replace pyridazine with pyrimidine, altering electronic properties and binding modes. Pyrimidine’s dual nitrogen atoms enhance hydrogen-bonding but reduce steric bulk compared to p-tolylpyridazine. Microwave-assisted synthesis here suggests faster reaction times than traditional methods used for the target compound .

- 5-Phenyl-3-(1-(1-(p-tolyl)cyclopropanecarbonyl)piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one ( ): Shares a p-tolyl group but uses an oxadiazole linker instead of methanone. The oxadiazole’s polarity and conformational flexibility may reduce target affinity compared to the rigid methanone bridge in the target compound .

Functionalized Amides and Methanones

- 5-(4-Arylpiperazin-1-yl)-N-Quinolinyl-pentanamides ( ): Utilize a pentanamide linker instead of methanone, increasing conformational flexibility. The extended chain may reduce binding specificity compared to the target compound’s compact structure .

Q & A

Q. What are the optimal synthetic routes for Quinolin-2-yl(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)methanone?

The synthesis typically involves three stages:

- Quinoline core formation : Start with Skraup or Friedländer reactions to construct the quinoline moiety. Fluorine or hydroxyl groups may be introduced via electrophilic substitution .

- Piperazine coupling : Use nucleophilic substitution (e.g., SN2) to attach the piperazine ring to the quinoline carbonyl group. Solvents like DMF or THF and bases like K₂CO₃ are critical for regioselectivity .

- Pyridazine functionalization : Introduce the p-tolyl-pyridazin-3-yl group via Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination, requiring Pd catalysts and arylboronic acids .

Key optimization: Reaction temperatures (80–120°C) and inert atmospheres (N₂/Ar) improve yields (typically 50–70%) .

Q. How is structural characterization performed for this compound?

- NMR spectroscopy : ¹H/¹³C NMR confirms connectivity of the quinoline (δ 7.5–9.0 ppm), piperazine (δ 2.5–3.5 ppm), and pyridazine (δ 6.5–8.0 ppm) moieties. Coupling constants (e.g., J = 8–10 Hz) validate aromatic proton environments .

- Mass spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak (e.g., m/z 460.2012 [M+H]⁺) and fragments corresponding to piperazine cleavage .

- X-ray crystallography : Resolves bond angles (e.g., 120° for aromatic rings) and dihedral angles (e.g., 15–25° between quinoline and pyridazine planes) .

Q. What preliminary biological screening methods are used to assess activity?

- Receptor binding assays : Radioligand displacement studies (e.g., dopamine D₂/D₃ receptors) measure IC₅₀ values. For example, piperazine analogs show D₃ selectivity (Ki = 2–10 nM) depending on substituents .

- Cellular viability assays : MTT or ATP-based assays in cancer cell lines (e.g., HepG2, MCF-7) evaluate cytotoxicity (EC₅₀ typically 1–50 µM) .

Advanced Research Questions

Q. How can synthetic yields be improved for the piperazine coupling step?

- Solvent optimization : Replace polar aprotic solvents (DMF) with dichloromethane to reduce side reactions (e.g., N-alkylation vs. O-alkylation) .

- Catalyst screening : Use phase-transfer catalysts (e.g., TBAB) to enhance nucleophilicity of piperazine in biphasic systems .

- Microwave-assisted synthesis : Reduce reaction time (30 min vs. 12 hrs) and improve yields by 15–20% under controlled microwave irradiation (100–150°C) .

Q. How do structural modifications influence biological activity contradictions?

- p-Tolyl vs. 4-methoxyphenyl : Substituting the pyridazine’s p-tolyl group with electron-donating groups (e.g., -OCH₃) increases D₂ receptor affinity (ΔKi = 5 nM) but reduces metabolic stability .

- Quinoline fluorination : Adding a fluorine at position 6 enhances blood-brain barrier penetration (logP increases by 0.5) but may reduce aqueous solubility (logS decreases by 1.2) .

Q. What computational methods resolve reaction mechanism ambiguities?

- DFT calculations : Model transition states for nucleophilic substitution (e.g., ΔG‡ = 20–25 kcal/mol for piperazine attack on quinoline carbonyl) .

- MD simulations : Predict solvent effects (e.g., THF stabilizes zwitterionic intermediates better than DMSO) .

Methodological Challenges & Data Interpretation

Q. How to address discrepancies in pharmacological data across studies?

Q. What analytical techniques confirm purity >95% for in vivo studies?

- HPLC-DAD : Use C18 columns (5 µm, 250 mm) with gradient elution (ACN/H₂O + 0.1% TFA). Retention times (e.g., 12.3 min) and UV spectra (λ = 254 nm) confirm purity .

- Elemental analysis : Match experimental C/H/N values (±0.3%) with theoretical values (e.g., C: 65.2%, H: 5.1%, N: 18.4%) .

Tables of Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.